molecular formula C10H12ClNO2 B3071099 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid CAS No. 1007878-90-1

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid

Cat. No. B3071099
CAS RN: 1007878-90-1
M. Wt: 213.66 g/mol
InChI Key: RQFSLMYOSSZFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid (3-CPA) is an organic compound belonging to the class of phenylacetic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as an analytical reagent, as an intermediate in the synthesis of other compounds, and as a catalyst in the production of polymers. 3-CPA has been studied extensively and has been found to have a wide range of applications in biochemistry, physiology, and other fields.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is used extensively in scientific research. It has been used as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used as an intermediate in the synthesis of other compounds, as a catalyst in the production of polymers, and as an analytical reagent. In biochemistry, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been used to study the structure and function of enzymes, as well as to study the effects of drugs on enzyme activity. In physiology, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been used to study the effects of drugs on the central nervous system and the cardiovascular system.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is not completely understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed that it inhibits the activity of certain enzymes involved in the metabolism of amino acids. In addition, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid have been studied extensively. It has been found to have a wide range of effects on the body, including the inhibition of certain enzymes involved in the metabolism of drugs and other compounds, the inhibition of certain enzymes involved in the metabolism of amino acids, and the inhibition of certain enzymes involved in the synthesis of proteins. In addition, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid has been found to inhibit the activity of certain enzymes involved in the metabolism of fatty acids and to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored at room temperature. However, there are some limitations to using 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid in laboratory experiments. For example, it can be toxic in high concentrations and can cause irritation to the skin and eyes. In addition, it can be unstable in some conditions and can react with other compounds.

Future Directions

The future of 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is promising. It is being studied for its potential use in the synthesis of new drugs and other compounds, as well as its potential use in the development of new analytical methods. In addition, researchers are exploring its potential use in the treatment of diseases, such as cancer and Alzheimer's disease. Finally, 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid is being studied for its potential use in the development of new polymers and other materials.

properties

IUPAC Name

2-(3-chlorophenyl)-2-(dimethylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7/h3-6,9H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFSLMYOSSZFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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